
6-Amino-4-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-methylpyridine-3-sulfonamide is a chemical compound with the CAS Number: 2230803-88-8 . It has a molecular weight of 187.22 . It is usually in the form of a powder .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 187.22 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Complexation with Metal Ions
6-Amino-4-methylpyridine-3-sulfonamide derivatives have been explored for their ability to form complexes with metal ions, such as Nickel (II) and Iron (II). These complexes exhibit potential for increased biological and catalytic activity, making them of interest in pharmaceutical and chemical industries. For example, the sulfonamide derivative acts as a neutral ligand towards Ni (II) and Fe (II) ions, indicating a transfer of electrons from the ligand to the d-orbitals of the metals, which could enhance the compound's pharmaceutical applications (Orie, Duru, & Ngochindo, 2021).
Antibody Generation and Immunoassay Development
Research into sulfonamide antibiotics has led to the generation of antibodies with broad specificity, facilitating the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotic residues in complex matrices like milk. This application is particularly relevant for monitoring and ensuring food safety, demonstrating the versatility of sulfonamide derivatives in bioanalytical methods (Adrián et al., 2009).
Catalytic and Inhibitory Potential
Derivatives of this compound have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes. These studies reveal that certain sulfonamide derivatives can act as effective inhibitors of these enzymes, suggesting potential therapeutic applications in treating diseases where enzyme activity is a contributing factor (Yenikaya et al., 2011).
Structural and Molecular Studies
Investigations into the structural properties of sulfonamide derivatives have provided insights into their molecular conformations and interactions. For instance, studies on the crystal structures of various forms of sulfonamide compounds have elucidated the molecular basis for their polymorphism and potential interactions with biological targets. Such research underpins the design of sulfonamide-based therapeutics by revealing how molecular structure affects drug activity and stability (Bar & Bernstein, 1985).
Novel Synthetic Pathways
Recent advances in chemistry have unveiled new synthetic pathways involving this compound, enabling the creation of complex molecules with potential pharmaceutical applications. These methodologies include copper-catalyzed reactions and iron-catalyzed intramolecular C-H amidation, highlighting the role of sulfonamide derivatives in facilitating innovative synthetic strategies (Zhou et al., 2013).
Propriétés
IUPAC Name |
6-amino-4-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,7,9)(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPVXDPIISDOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

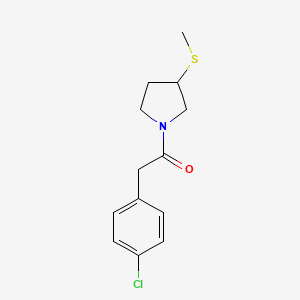
![Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2944243.png)
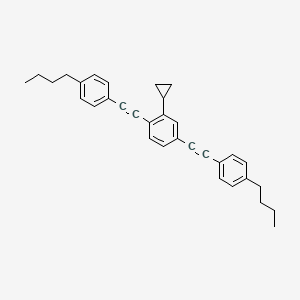
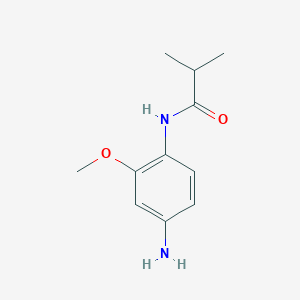
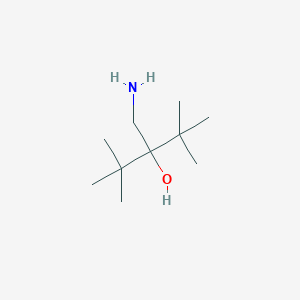
![8,8'-Bis(diphenylphosphino)-3,3'-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran]](/img/structure/B2944250.png)
![N-(sec-butyl)-1-{[2-(tert-butylamino)-2-oxoethyl]thio}-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2944256.png)
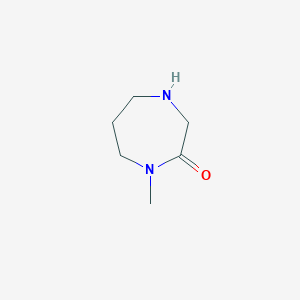
![2-[(3-Fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2944258.png)
![1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2944260.png)
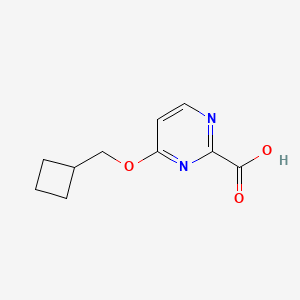
![3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2944262.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2944265.png)